苄基 4-(碘甲基)哌啶-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a chemical compound that has been used in scientific research . It has diverse applications, including drug synthesis, organic reactions, and medicinal chemistry.

Synthesis Analysis

The synthesis of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves the reaction of I2 with 1H-imidazole and triphenylphosphine in THF at ambient temperature . After 4 hours, the reaction mixture is quenched with water, diluted, and extracted with EtOAc . The organic layers are then washed, dried, and concentrated under reduced pressure . The residue is purified by silica gel to afford the title compound .Molecular Structure Analysis

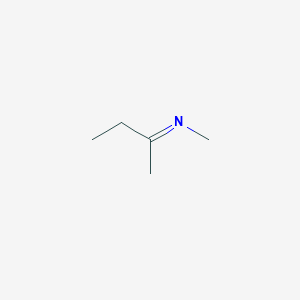

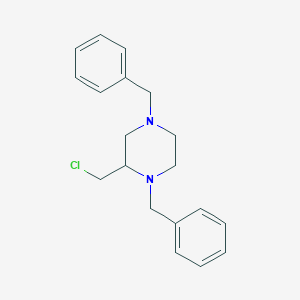

The molecular structure of Benzyl 4-(iodomethyl)piperidine-1-carboxylate contains a total of 37 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a reactant for the synthesis of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation .作用机制

Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to interact with certain proteins, enzymes, and drug targets, suggesting that it has a mechanism of action. It is thought to interact with proteins by forming a covalent bond with the protein's active site. This can alter the protein's structure and function, leading to a change in the protein's activity. Benzyl 4-(iodomethyl)piperidine-1-carboxylate has also been shown to interact with certain enzymes, which can inhibit the enzyme's activity. Finally, Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to interact with certain drug targets, suggesting that it may be able to modulate the activity of these targets.

Biochemical and Physiological Effects

Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with certain proteins and enzymes, leading to a change in their activity. It has also been shown to interact with certain drug targets, suggesting that it may be able to modulate the activity of these targets. In addition, Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may be useful in the treatment of certain diseases.

实验室实验的优点和局限性

Benzyl 4-(iodomethyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is highly efficient. In addition, Benzyl 4-(iodomethyl)piperidine-1-carboxylate is relatively stable and can be stored for long periods of time. However, there are some limitations to using Benzyl 4-(iodomethyl)piperidine-1-carboxylate in laboratory experiments. It is toxic and should be handled with care. In addition, Benzyl 4-(iodomethyl)piperidine-1-carboxylate is not soluble in water, and so it must be dissolved in an organic solvent before use.

未来方向

There are a number of potential future directions for Benzyl 4-(iodomethyl)piperidine-1-carboxylate research. One possibility is to further explore its mechanism of action, as this could lead to the development of new drugs or therapies. Another possibility is to explore its effects on various diseases, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, Benzyl 4-(iodomethyl)piperidine-1-carboxylate could be used in the synthesis of new compounds, as it has been used to synthesize a variety of compounds, including pharmaceuticals and other biologically active molecules.

合成方法

Benzyl 4-(iodomethyl)piperidine-1-carboxylate is synthesized by reacting piperidine and benzyl bromide in the presence of potassium iodide in an aqueous solution. The reaction is carried out at a temperature of 80-90°C, and the product is isolated by filtration. The yield of the reaction is typically around 95%. The purity of the product can be further increased by recrystallization.

科学研究应用

药物研究 胆碱酯酶抑制

哌啶衍生物,包括苄基 4-(碘甲基)哌啶-1-羧酸酯,以其在抑制胆碱酯酶受体方面的作用而闻名,这对于治疗阿尔茨海默病至关重要。 苄基哌啶基团与 AChE 酶的催化位点具有强烈的结合作用,与关键氨基酸相互作用以实现有效的抑制 .

抗疟疾药物开发

这些化合物已被用于合成针对恶性疟原虫的新药,恶性疟原虫是引起疟疾的寄生虫。 哌啶衍生物的结构灵活性允许创建针对低成本和有效抗疟疾治疗的化合物库 .

有机合成中间体化合物

在有机化学中,苄基 4-(碘甲基)哌啶-1-羧酸酯作为合成更复杂分子的中间体。 由于碘甲基基团的存在,其具有反应活性,使其成为各种合成途径中宝贵的构建块 .

属性

IUPAC Name |

benzyl 4-(iodomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWFFKJGPLDVQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562910 |

Source

|

| Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149897-41-6 |

Source

|

| Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)